Modag-001 -

Modag-001

Catalog Number: EVT-10986875
CAS Number:
Molecular Formula: C16H15BrN4
Molecular Weight: 343.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Modag-001 is synthesized from anle138b and belongs to the class of small-molecule ligands designed for binding to misfolded proteins. Its classification as a PET tracer positions it within the broader category of radiopharmaceuticals used for imaging in medical diagnostics . The compound is notable for its high affinity for alpha-synuclein fibrils, making it a significant candidate for further research in neuroimaging.

Synthesis Analysis

Methods and Technical Details

The synthesis of Modag-001 involves several key steps, primarily focusing on optimizing the chemical structure to enhance binding affinity and pharmacokinetic properties. The compound is synthesized through a series of reactions, including reductive methylation techniques that allow for the incorporation of carbon-11, a radioisotope used in PET imaging.

  1. Initial Synthesis: The starting material, anle138b, undergoes modifications to improve its binding characteristics. This includes altering functional groups to reduce lipophilicity while maintaining or enhancing affinity towards alpha-synuclein aggregates .
  2. Radiolabeling: The carbon-11 labeling process is critical for PET applications. Initial methods employed reductive methylation using in situ-generated formaldehyde, achieving radiochemical yields suitable for preliminary in vivo studies. Subsequent optimizations led to improved yields and molar activities necessary for effective imaging .
  3. Purification: Following synthesis, Modag-001 is purified using techniques like flash chromatography to isolate the desired product from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

Modag-001 features a complex molecular structure that facilitates its interaction with alpha-synuclein fibrils. The compound's structural formula includes multiple aromatic rings and functional groups that contribute to its binding affinity.

  • Molecular Formula: The precise molecular formula has not been extensively detailed in the available literature but can be inferred from its derivation from anle138b.
  • Binding Affinity: In vitro studies indicate that Modag-001 exhibits a high affinity for alpha-synuclein fibrils with a dissociation constant (KdK_d) of approximately 0.6 nM, significantly outperforming other tested compounds .
Chemical Reactions Analysis

Reactions and Technical Details

Modag-001 participates in various chemical reactions during its synthesis and application:

  1. Binding Assays: The compound undergoes competitive binding assays where it displaces other ligands from alpha-synuclein fibrils, confirming its selectivity and affinity .
  2. Metabolic Stability: In vivo studies have shown that while metabolic degradation occurs, modifications such as selective deuteration improve the stability of Modag-001 within biological systems .
  3. Autoradiography: Techniques such as autoradiography are employed to visualize the binding of Modag-001 in human brain sections affected by Lewy body dementia, providing insights into its diagnostic potential .
Mechanism of Action

Process and Data

The mechanism by which Modag-001 operates involves its selective binding to aggregated forms of alpha-synuclein:

  1. Target Interaction: Modag-001 targets specific conformations of misfolded alpha-synuclein fibrils, allowing for precise imaging of pathological aggregates.
  2. Visualization: Upon binding, the radiolabeled compound emits positrons detectable by PET scanners, enabling visualization of areas affected by synucleinopathies .
  3. Pharmacokinetics: Studies indicate that Modag-001 displays favorable pharmacokinetic properties, including effective brain penetration and appropriate biodistribution necessary for imaging applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Modag-001 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are optimized for use in biological systems, ensuring adequate distribution post-administration.
  • Stability: Enhanced stability due to structural modifications allows for longer half-life and improved imaging results.

Relevant data regarding these properties are critical for understanding how Modag-001 behaves within biological environments, influencing its efficacy as a PET tracer.

Applications

Scientific Uses

Modag-001 holds significant potential in various scientific applications:

  1. Neuroimaging: As a PET tracer, it serves as a critical tool for visualizing alpha-synuclein aggregates in vivo, aiding in the diagnosis and research of neurodegenerative diseases like Parkinson's disease.
  2. Research Tool: Beyond clinical applications, Modag-001 can be utilized in research settings to study the pathology of synucleinopathies and evaluate therapeutic interventions targeting misfolded proteins.
  3. Drug Development: Insights gained from studies using Modag-001 may inform the development of new therapeutic agents aimed at preventing or reversing protein misfolding processes associated with neurodegeneration .
Molecular Design Rationale and Pharmacophore Development of MODAG-001

Structural Evolution and Rational Design Strategy

MODAG-001 emerged from systematic optimization efforts targeting α-synuclein (αSYN) aggregates, pathological hallmarks of Parkinson’s disease, Lewy body dementia, and multiple system atrophy. Its design originated from the therapeutic compound anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), which demonstrated efficacy in animal models by inhibiting αSYN oligomerization but lacked suitable pharmacokinetic properties for positron emission tomography imaging. Initial derivatization yielded anle253b, which maintained high αSYN affinity but exhibited suboptimal blood-brain barrier penetration and metabolic stability. To address these limitations, researchers replaced the meta-bromophenyl moiety at the 5-position of the pyrazole core with a 5-bromopyridin-3-yl group. This strategic modification reduced overall lipophilicity (measured as logP) by approximately 0.5 units while preserving the critical halogen-bonding capability essential for target engagement [1] [7].

Table 1: Key Structural Modifications from Anle138b to MODAG-001

Compound5-Position SubstituentCore StructureLipophilicity (logP)αSYN Affinity (Kd)
Anle138b3-Bromophenyl3,5-DiphenylpyrazoleHigh (~4.5)3.7 nM
Anle253b3-BromophenylOptimized for C-11Moderate (~3.9)1.6 nM
MODAG-0015-Bromopyridin-3-ylPyridyl-pyrazoleReduced (~3.4)0.6 nM

The molecular architecture of MODAG-001 integrates three pharmacologically essential elements:

  • A central pyrazole ring enabling planar conformation for fibril surface interaction
  • A brominated heteroaromatic system (pyridine) facilitating halogen bonding with amino acid residues (e.g., His50, Ala53) in αSYN fibrils
  • A dimethylaniline moiety providing hydrophobic surface contact and blood-brain barrier permeability [1] [9].

Deuteration at three methyl group positions ((d3)-MODAG-001) further enhanced metabolic stability by inhibiting cytochrome P450-mediated oxidation, extending the tracer’s half-life in vivo without altering target affinity [1] [5].

In Vitro and In Vivo Evidence Supporting Design Rationale

Binding Affinity and Selectivity Profiling

Radioligand binding assays using tritiated MODAG-001 demonstrated exceptional affinity for recombinant human αSYN fibrils (Kd = 0.6 ± 0.1 nM), outperforming reference compounds like anle253b. Crucially, MODAG-001 exhibited 30-fold selectivity over tau fibrils (Kd = 19 ± 6.4 nM) and 33-fold selectivity over amyloid-β fibrils (Kd = 20 ± 10 nM). Competition assays against [³H]SIL26—a phenothiazine-based αSYN ligand—revealed incomplete displacement (IC₅₀ > 400 nM), suggesting partially overlapping but non-identical binding sites within the fibril structure [1] [3] [7].

Table 2: MODAG-001 Binding Affinity Against Pathological Fibrils

Fibril TypeKd (nM)Selectivity vs. αSYN
α-Synuclein (Human)0.6 ± 0.11-fold
Tau (hTau46)19 ± 6.431.7-fold
Amyloid-β (Aβ1-42)20 ± 1033.3-fold

Target Engagement Validation

In rodent models inoculated with αSYN fibrils, deuterated [¹¹C]MODAG-001 showed specific binding in striatal regions via positron emission tomography imaging. The striatal-to-cerebellar uptake ratio reached 2.8 within 20 minutes post-injection, confirming blood-brain barrier penetration and target-specific accumulation. However, autoradiography on human Lewy body dementia brain sections failed to detect significant binding, likely due to the low density (≤1%) of αSYN aggregates amidst background proteins and the intracellular localization of Lewy bodies [1] [5] [7].

Hybrid Scaffold Exploration and Pharmacophore Insights

Molecular hybridization strategies combining MODAG’s pyrazole core with SIL26’s phenothiazine system yielded diarylpyrazole (DAP) derivatives. Unexpectedly, these hybrids exhibited 117–848-fold reduced αSYN affinity compared to MODAG-001. This loss validated the importance of molecular planarity for αSYN engagement, as steric constraints from the phenothiazine’s bent conformation disrupted optimal fibril contact. Notably, several DAP hybrids demonstrated strong amyloid-β affinity (Ki = 1–10 nM), suggesting scaffold repurposing potential for Alzheimer’s disease imaging [3].

Properties

Product Name

Modag-001

IUPAC Name

4-[3-(2-bromopyridin-4-yl)-1H-pyrazol-5-yl]-N,N-dimethylaniline

Molecular Formula

C16H15BrN4

Molecular Weight

343.22 g/mol

InChI

InChI=1S/C16H15BrN4/c1-21(2)13-5-3-11(4-6-13)14-10-15(20-19-14)12-7-8-18-16(17)9-12/h3-10H,1-2H3,(H,19,20)

InChI Key

KHJCRNBFTHZLAE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NN2)C3=CC(=NC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.